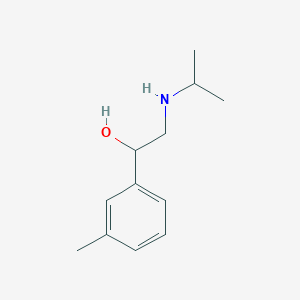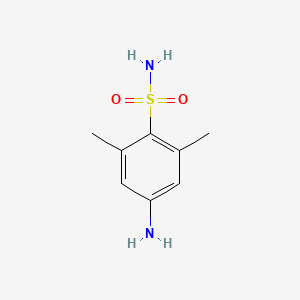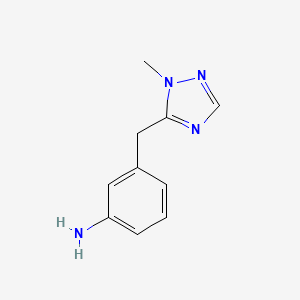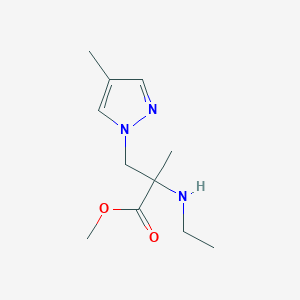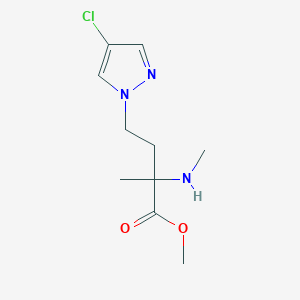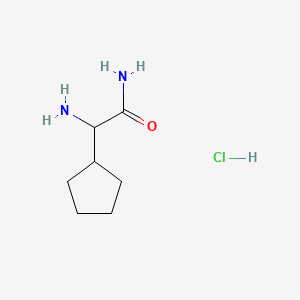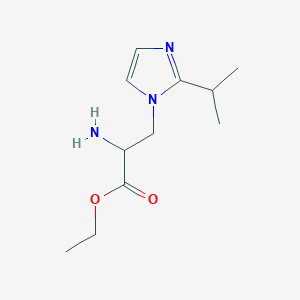
2-(4,5-dimethyl-1H-imidazol-2-yl)pyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,5-Dimethyl-1H-imidazol-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features both imidazole and pyrimidine rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both imidazole and pyrimidine rings in its structure makes it a versatile molecule with unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,5-dimethyl-1H-imidazol-2-yl)pyrimidine-4-carboxylic acid typically involves the construction of the imidazole and pyrimidine rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be synthesized via the cyclization of amido-nitriles, while the pyrimidine ring can be formed through condensation reactions involving suitable aldehydes and amines .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient formation of the desired product. The use of high-throughput screening and automated synthesis platforms can also enhance the scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4,5-Dimethyl-1H-imidazol-2-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazole and pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
2-(4,5-Dimethyl-1H-imidazol-2-yl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 2-(4,5-dimethyl-1H-imidazol-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. The exact mechanism can vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
2-(4,5-Dimethyl-1H-imidazol-2-yl)pyrimidine: Similar structure but lacks the carboxylic acid group.
4,5-Dimethyl-1H-imidazole-2-carboxylic acid: Contains the imidazole ring with a carboxylic acid group but lacks the pyrimidine ring.
2-(1H-Imidazol-2-yl)pyrimidine-4-carboxylic acid: Similar structure but without the dimethyl groups on the imidazole ring.
Uniqueness: The presence of both imidazole and pyrimidine rings, along with the carboxylic acid group, makes 2-(4,5-dimethyl-1H-imidazol-2-yl)pyrimidine-4-carboxylic acid unique. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C10H10N4O2 |
|---|---|
Molekulargewicht |
218.21 g/mol |
IUPAC-Name |
2-(4,5-dimethyl-1H-imidazol-2-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H10N4O2/c1-5-6(2)13-9(12-5)8-11-4-3-7(14-8)10(15)16/h3-4H,1-2H3,(H,12,13)(H,15,16) |
InChI-Schlüssel |
ZQHQCYAOWNTWEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(N1)C2=NC=CC(=N2)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


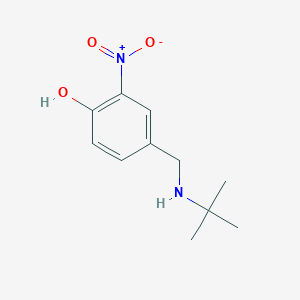
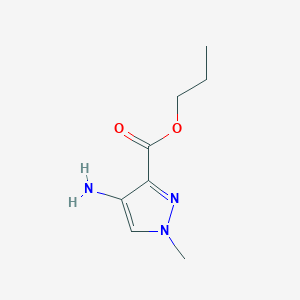

![3-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)-1-methyl-1h-pyrazol-5-amine](/img/structure/B13629788.png)
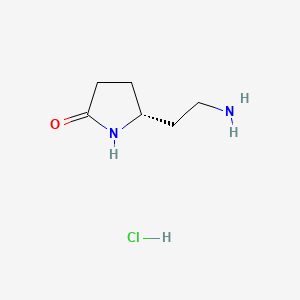
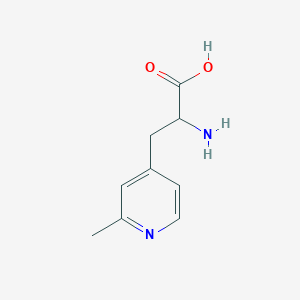
![2-{Benzyl[(5-methylfuran-2-yl)methyl]amino}ethanol](/img/structure/B13629801.png)
